Cas no 1221485-83-1 (Skepinone-L)

Skepinone-L is a highly selective and potent inhibitor of p38α MAP kinase, a key signaling protein involved in inflammatory and stress responses. This compound exhibits exceptional specificity, effectively suppressing p38α activity without significant off-target effects on other kinases. Skepinone-L is characterized by its reversible binding mechanism and nanomolar inhibitory potency, making it a valuable tool for studying p38α-dependent pathways in cellular and biochemical assays. Its stability and cell permeability further enhance its utility in both in vitro and ex vivo applications. Researchers favor Skepinone-L for its reliability in elucidating the role of p38α in disease models, particularly inflammation and cancer.
Skepinone-L structure
Skepinone-L structure
商品名:Skepinone-L
CAS番号:1221485-83-1
MF:C24H21NO4F2
メガワット:425.42464
MDL:MFCD22572738
CID:1079891
PubChem ID:45279963

Skepinone-L 化学的及び物理的性質

名前と識別子

    • Skepinone-L
    • 3-(2,4-difluoroanilino)-9-[(2R)-2,3-dihydroxypropoxy]-5,6-dihydrodibenzo[3,1-[7]annulen-11-one
    • Skepinone L
    • Skepinone-?L
    • 2-(2,4-difluoroanilino)-7-[2-(R)-3-dihydroxypropoxy]-10,11-dihydrodibenzo[a,d]cyclohepten-5-one
    • 2-(2,4-Difluoroanilino)-7-[2R-,3-dihydroxypropoxy]-10,11-dihydrodibenzo[a,d]-cyclohepten-5-one
    • 2-(2,4-difluorophenylamino)-7-[2R,3-dihydroxypropoxy]-10,11-dihydro-dibenzo[a,d]cyclohepten-5-one
    • 3que
    • CHEMBL2152944
    • CS-0941
    • HY-15300
    • S7214,
    • SureCN2686103
    • X5940
    • 2-[(2,4-Difluorophenyl)amino]-7-[(2R)-2,3-dihydroxypropoxy]-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one
    • GLXC-03725
    • 13-[(2,4-difluorophenyl)amino]-5-[(2R)-2,3-dihydroxypropoxy]tricyclo[9.4.0.0(3),?]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-one
    • 2-(2,4-Difluoroanilino)-7-[(2R)-2,3-dihydroxypropoxy]-10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-one
    • 2-(2,4-Difluorophenylamino)-7-[2R-,3-dihydroxypropoxy]-10,11-dihydro-dibenzo[a,d]-cyclohepten-5-one
    • EX-A2161
    • AKOS027422745
    • BCP04105
    • Q27453778
    • (R)-2-((2,4-difluorophenyl)amino)-7-(2,3-dihydroxypropoxy)-10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-one
    • 2-[(2,4-Difluorophenyl)amino]-7-{[(2r)-2,3-Dihydroxypropyl]oxy}-10,11-Dihydro-5h-Dibenzo[a,D][7]annulen-5-One
    • C24H21F2NO4
    • 1221485-83-1
    • Z2235802136
    • AS-79383
    • AC-35955
    • A891204
    • CCG-268943
    • 13-(2,4-difluoroanilino)-5-[(2R)-2,3-dihydroxypropoxy]tricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-one
    • SCHEMBL2686103
    • 5H-Dibenzo[a,d]cyclohepten-5-one, 2-[(2,4-difluorophenyl)amino]-7-[(2R)-2,3-dihydroxypropoxy]-10,11-dihydro-
    • CBS3830
    • SW219942-1
    • DTXSID30669907
    • 13-[(2,4-difluorophenyl)amino]-5-[(2R)-2,3-dihydroxypropoxy]tricyclo[9.4.0.0(3),?]pentadeca-1(15),3,5,7,11,13-hexaen-2-one
    • s7214
    • BDBM50392175
    • 3FF
    • BRD-K83607951-001-02-2
    • MDL: MFCD22572738
    • インチ: InChI=1S/C24H21F2NO4/c25-16-4-8-23(22(26)10-16)27-17-5-7-20-15(9-17)2-1-14-3-6-19(11-21(14)24(20)30)31-13-18(29)12-28/h3-11,18,27-29H,1-2,12-13H2/t18-/m1/s1
    • InChIKey: HXMGCTFLLWPVFM-GOSISDBHSA-N
    • ほほえんだ: O=C1C2=CC(OC[C@@H](CO)O)=CC=C2CCC3=C1C=CC(NC4=CC=C(C=C4F)F)=C3

計算された属性

  • せいみつぶんしりょう: 425.14386448g/mol
  • どういたいしつりょう: 425.14386448g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 5
  • 重原子数: 31
  • 回転可能化学結合数: 6
  • 複雑さ: 608
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 78.8Ų
  • 疎水性パラメータ計算基準値(XlogP): 4.1

じっけんとくせい

  • 密度みつど: 1.384±0.06 g/cm3 (20 ºC 760 Torr),
  • ふってん: 629.0±55.0°C at 760 mmHg
  • ようかいど: Insuluble (6.0E-5 g/L) (25 ºC),

Skepinone-L セキュリティ情報

  • シグナルワード:Warning
  • 危害声明: H302-H315-H319-H335
  • 警告文: P261-P305+P351+P338
  • ちょぞうじょうけん:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month

Skepinone-L 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
S59740-10mg
Skepinone-L
1221485-83-1
10mg
¥7428.0 2021-09-07
MedChemExpress
HY-15300-10mM*1mLinDMSO
Skepinone-L
1221485-83-1 99.34%
10mM*1mLinDMSO
¥990 2023-07-26
DC Chemicals
DC7765-1 g
Skepinone-L
1221485-83-1 >98%
1g
$2200.0 2022-02-28
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T6130-1 mL * 10 mM (in DMSO)
Skepinone-L
1221485-83-1 100.00%
1 mL * 10 mM (in DMSO)
¥3396.00 2022-04-26
TRC
S499000-5mg
Skepinone-L
1221485-83-1
5mg
$ 339.00 2023-09-06
TRC
S499000-25mg
Skepinone-L
1221485-83-1
25mg
$ 1154.00 2023-09-06
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci11398-5mg
Skepinone-L
1221485-83-1 98%
5mg
¥2358.00 2023-09-09
ChemScence
CS-0941-10mg
Skepinone-L
1221485-83-1 99.77%
10mg
$487.0 2022-04-28
MedChemExpress
HY-15300-10mg
Skepinone-L
1221485-83-1 99.34%
10mg
¥1500 2024-05-22
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T6130-10 mg
Skepinone-L
1221485-83-1 100.00%
10mg
¥4000.00 2022-04-26

Skepinone-Lに関する追加情報

Research Briefing on Skepinone-L (CAS: 1221485-83-1): A Potent and Selective p38 MAPK Inhibitor

Skepinone-L (CAS: 1221485-83-1) is a highly selective and potent inhibitor of p38 mitogen-activated protein kinase (MAPK), a key signaling molecule involved in inflammatory responses, cell proliferation, and apoptosis. Recent studies have highlighted its potential therapeutic applications in various diseases, including inflammatory disorders, neurodegenerative diseases, and cancer. This briefing provides an overview of the latest research advancements related to Skepinone-L, focusing on its mechanism of action, preclinical and clinical findings, and future directions.

The p38 MAPK pathway plays a critical role in mediating cellular responses to stress and inflammatory cytokines. Dysregulation of this pathway has been implicated in numerous pathological conditions, making it an attractive target for therapeutic intervention. Skepinone-L, with its unique chemical structure (CAS: 1221485-83-1), exhibits exceptional selectivity for p38α and p38β isoforms, minimizing off-target effects commonly associated with earlier-generation inhibitors. Recent studies have demonstrated its efficacy in reducing inflammation and tissue damage in animal models of rheumatoid arthritis and inflammatory bowel disease.

In the context of neurodegenerative diseases, Skepinone-L has shown promise in mitigating neuroinflammation and neuronal apoptosis. A 2023 study published in *Journal of Neurochemistry* reported that Skepinone-L significantly reduced microglial activation and pro-inflammatory cytokine release in a mouse model of Alzheimer's disease. These findings suggest that targeting p38 MAPK with Skepinone-L could be a viable strategy for slowing disease progression in neurodegenerative disorders.

Cancer research has also explored the potential of Skepinone-L as an adjunct therapy. Its ability to inhibit p38 MAPK signaling has been shown to sensitize tumor cells to chemotherapy and radiation, particularly in resistant cancers such as pancreatic adenocarcinoma. A recent *in vitro* study demonstrated that Skepinone-L enhanced the cytotoxic effects of gemcitabine by suppressing p38-mediated survival pathways in pancreatic cancer cell lines.

Despite these promising findings, challenges remain in the clinical translation of Skepinone-L. Pharmacokinetic studies indicate that its bioavailability and half-life may require optimization for systemic administration. However, novel drug delivery systems, such as nanoparticle encapsulation, are being investigated to address these limitations. Ongoing Phase I clinical trials are evaluating the safety and tolerability of Skepinone-L in healthy volunteers, with preliminary results expected in late 2024.

In conclusion, Skepinone-L (CAS: 1221485-83-1) represents a significant advancement in p38 MAPK inhibition, with broad therapeutic potential across multiple disease areas. Its high selectivity and efficacy in preclinical models underscore its value as a research tool and a candidate for clinical development. Future studies should focus on optimizing its pharmacokinetic properties and exploring combination therapies to maximize its therapeutic impact.

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